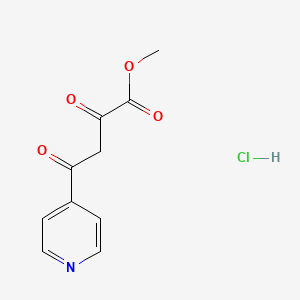![molecular formula C10H14ClNS B13452204 6',7'-dihydro-4'H-spiro[cyclobutane-1,5'-thieno[3,2-b]pyridine] hydrochloride](/img/structure/B13452204.png)
6',7'-dihydro-4'H-spiro[cyclobutane-1,5'-thieno[3,2-b]pyridine] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’,7’-dihydro-4’H-spiro[cyclobutane-1,5’-thieno[3,2-b]pyridine] hydrochloride is a heterocyclic compound that features a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-dihydro-4’H-spiro[cyclobutane-1,5’-thieno[3,2-b]pyridine] hydrochloride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents like 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of bases such as triethylamine and solvents like dimethylformamide (DMF) under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the necessary reagents and maintaining controlled reaction conditions.
化学反応の分析
Types of Reactions
6’,7’-dihydro-4’H-spiro[cyclobutane-1,5’-thieno[3,2-b]pyridine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
科学的研究の応用
6’,7’-dihydro-4’H-spiro[cyclobutane-1,5’-thieno[3,2-b]pyridine] hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6’,7’-dihydro-4’H-spiro[cyclobutane-1,5’-thieno[3,2-b]pyridine] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction pathways and cellular processes .
類似化合物との比較
Similar Compounds
Cyclopenta[b]pyridine derivatives: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
Thienopyridine derivatives: These compounds have a thiophene ring fused to a pyridine ring, similar to the thieno[3,2-b]pyridine structure.
Uniqueness
6’,7’-dihydro-4’H-spiro[cyclobutane-1,5’-thieno[3,2-b]pyridine] hydrochloride is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H14ClNS |
|---|---|
分子量 |
215.74 g/mol |
IUPAC名 |
spiro[6,7-dihydro-4H-thieno[3,2-b]pyridine-5,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c1-4-10(5-1)6-2-9-8(11-10)3-7-12-9;/h3,7,11H,1-2,4-6H2;1H |
InChIキー |
UWAPBXWVVVZFNO-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CCC3=C(N2)C=CS3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
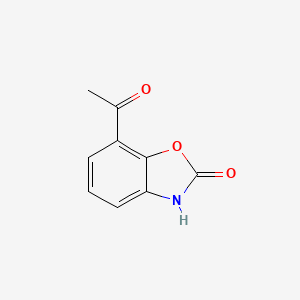
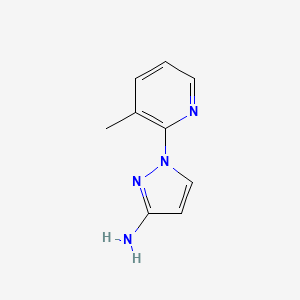
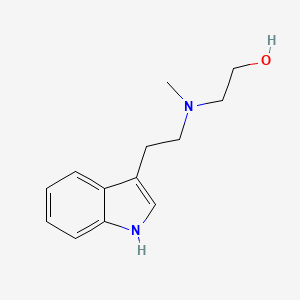

![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
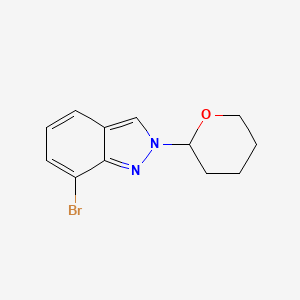
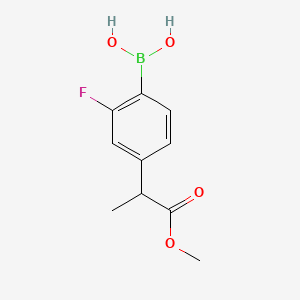
![3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13452173.png)
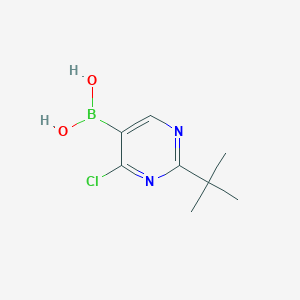
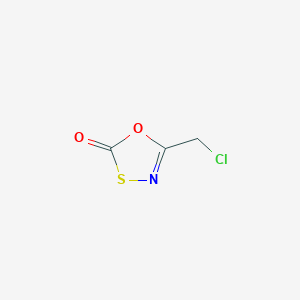
![Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride](/img/structure/B13452187.png)
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)
